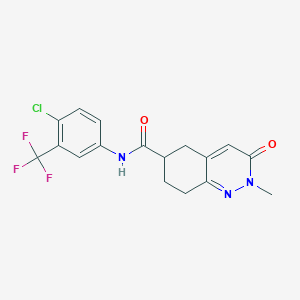
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as quinoline derivatives and carboxamide moieties, which are known for their biological activities, including kinase inhibition and potential use in pesticide development .
Synthesis Analysis
The synthesis of related compounds involves combining different moieties known for their biological activities. For instance, the novel 4-(2-fluorophenoxy)quinoline derivatives containing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were designed and synthesized, showing moderate to excellent antiproliferative activity against various cancer cell lines . Similarly, the construction of 3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide involved splicing together a chloro-substituted quinoline moiety with a substituted amide moiety, indicating a method of synthesis that could potentially be applied to the compound .
Molecular Structure Analysis
The molecular structure and properties of related compounds have been investigated using various spectroscopic techniques and computational methods. For example, the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a related compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, were studied, providing insights into the stability and charge transfer within the molecule . These analyses are crucial for understanding the behavior and reactivity of the compound under study.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their interactions with biological targets. The quinoline derivatives mentioned in the papers have been evaluated for their inhibitory activities against enzymes such as c-Met kinase, which is implicated in cancer progression . Additionally, the potential of quinoline-2-carboxamides as radioligands for peripheral benzodiazepine receptors suggests that these compounds can undergo specific chemical reactions in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure and substituents. The presence of electronegative groups such as chloro and trifluoromethyl can influence the electron density and polarity of the molecule, affecting its solubility, stability, and interaction with biological targets . The high calculated first hyperpolarizability of a related compound suggests nonlinearity, which could be relevant for the electronic properties of the compound .
Wissenschaftliche Forschungsanwendungen
1. Inhibitory Activities on Transcription Factors
- N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide and its derivatives have been studied for their inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. These compounds demonstrate potential in improving oral bioavailability and exhibit promising cell-based activity (Palanki et al., 2000).
2. Antiproliferative and Kinase Inhibitory Properties
- Compounds containing the cinnoline carboxamide moiety, like the aforementioned chemical, have been found to exhibit antiproliferative activities against various cancer cell lines. They also act as kinase inhibitors, particularly against the c-Met kinase, showcasing their potential as multitargeted receptor tyrosine kinase inhibitors (Li et al., 2013).
3. Antimicrobial and Antitubercular Activities
- Research on related cinnoline derivatives indicates significant antimicrobial, antitubercular, and antimalarial activities. These compounds have shown efficacy against various pathogenic bacterial strains and Mycobacterium tuberculosis (Umamatheswari & Sankar, 2017).
4. Potential in Treating Neurological Conditions
- Similar compounds have been explored for their role as glycine transporter 1 inhibitors, indicating potential applications in treating neurological conditions. These inhibitors demonstrate favorable pharmacokinetic profiles and impact glycine concentration in the cerebrospinal fluid (Yamamoto et al., 2016).
5. Antitumor and Cancer Cell Line Inhibition
- Specific derivatives of this compound have been synthesized with distinct inhibitory capacities against the proliferation of cancer cell lines like A549 and BGC-823, indicating their potential in antitumor applications (Ji et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with enzymes such as tyrosine-protein kinase, which acts as a cell-surface receptor for various growth factors .
Mode of Action
Molecules with a trifluoromethyl group have been shown to improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Biochemical Pathways
Similar compounds have been found to participate in the synthesis of various organic compounds .
Result of Action
Similar compounds have shown significant analgesic activity .
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2/c1-24-15(25)7-10-6-9(2-5-14(10)23-24)16(26)22-11-3-4-13(18)12(8-11)17(19,20)21/h3-4,7-9H,2,5-6H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMFJGYYYVUKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505033.png)
![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2505034.png)
![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)
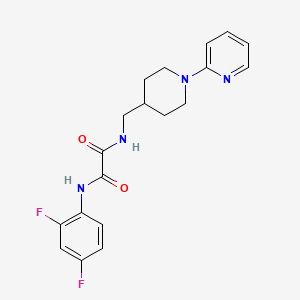
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2505041.png)
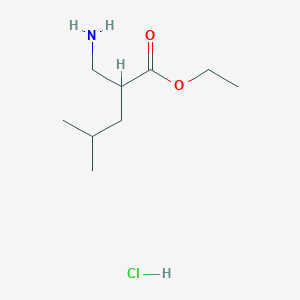
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2505044.png)


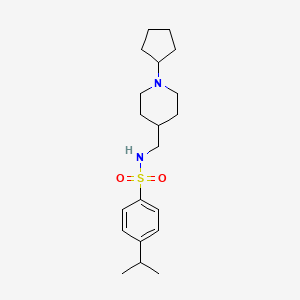
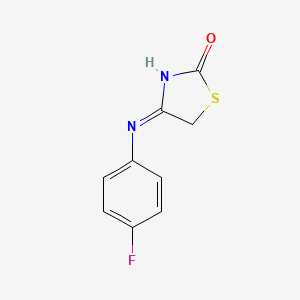

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2505053.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2505055.png)